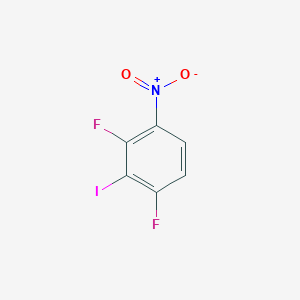

1,3-Difluoro-2-iodo-4-nitrobenzene

Description

BenchChem offers high-quality 1,3-Difluoro-2-iodo-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Difluoro-2-iodo-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-2-iodo-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2INO2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLPUHQHTBTCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Difluoro-2-iodo-4-nitrobenzene (CAS 1145881-54-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1,3-Difluoro-2-iodo-4-nitrobenzene, a key building block in modern organic synthesis. The strategic arrangement of its functional groups—two fluorine atoms, an iodine atom, and a nitro group—renders it a highly versatile reagent for the construction of complex molecular architectures. This document will delve into its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in the development of pharmaceuticals and other high-value chemical entities. The information presented herein is intended to empower researchers to effectively harness the synthetic potential of this compound.

Introduction

1,3-Difluoro-2-iodo-4-nitrobenzene (CAS 1145881-54-4) is a polysubstituted aromatic compound that has gained significant traction as an intermediate in the fields of medicinal chemistry and materials science.[1] The presence of an iodine atom provides a handle for palladium-catalyzed cross-coupling reactions, while the nitro group can be readily converted to an amine, opening avenues for a diverse range of further chemical transformations.[1] The fluorine substituents are known to enhance the metabolic stability and bioavailability of drug candidates, making fluorinated building blocks like this one particularly valuable in pharmaceutical research.[2] This guide will provide a detailed exploration of the chemical characteristics and synthetic utility of this important molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in the laboratory. The key properties of 1,3-Difluoro-2-iodo-4-nitrobenzene are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1145881-54-4 | [1] |

| Molecular Formula | C₆H₂F₂INO₂ | [1] |

| Molecular Weight | 284.99 g/mol | [1] |

| MDL Number | MFCD28789221 | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Handling

Synthetic Approach

While a specific, detailed protocol for the synthesis of 1,3-Difluoro-2-iodo-4-nitrobenzene is not extensively documented in readily available literature, a plausible and widely utilized method for the synthesis of similar aryl iodides is through a Sandmeyer-type reaction. This would likely involve the diazotization of 2,4-difluoro-3-iodoaniline, followed by treatment with a nitrite source.

Another potential route could involve the direct iodination of 1,3-difluoro-4-nitrobenzene. However, controlling the regioselectivity of such a reaction could be challenging. Given the prevalence of diazotization reactions for the introduction of iodine into aromatic rings, the former approach is the more probable synthetic strategy.[3][4]

Handling and Safety

As a nitro-iodo-aromatic compound, 1,3-Difluoro-2-iodo-4-nitrobenzene should be handled with appropriate caution in a well-ventilated chemical fume hood.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[6] Based on data for structurally similar compounds, this substance may be harmful if swallowed, in contact with skin, or if inhaled.[7] It may also cause skin and eye irritation.[7] It is recommended to store the compound at 2-8°C, protected from light.[8] A comprehensive, compound-specific Safety Data Sheet (SDS) should be consulted before use.

Reactivity and Synthetic Applications

The synthetic utility of 1,3-Difluoro-2-iodo-4-nitrobenzene is primarily derived from the reactivity of its iodine and nitro functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.[1]

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. 1,3-Difluoro-2-iodo-4-nitrobenzene can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base to yield the corresponding substituted biphenyls.[9]

Conceptual Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add 1,3-Difluoro-2-iodo-4-nitrobenzene (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).

-

Add a degassed solvent system (e.g., toluene/water, dioxane/water).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[10] This reaction is instrumental in the synthesis of aryl alkynes, which are important precursors for many complex molecules.

Conceptual Experimental Protocol: Sonogashira Coupling

-

To a reaction vessel under an inert atmosphere, add 1,3-Difluoro-2-iodo-4-nitrobenzene (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Add a suitable solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylamine).

-

Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Quench the reaction and perform an aqueous workup.

-

Extract the product, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Reduction of the Nitro Group

The nitro group in 1,3-Difluoro-2-iodo-4-nitrobenzene can be readily reduced to an amine, yielding 2,4-difluoro-3-iodoaniline. This transformation is crucial as it introduces a nucleophilic center that can be used for a variety of subsequent reactions, including amide bond formation and the construction of nitrogen-containing heterocycles. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation.

Applications in Drug Discovery and Development

Fluorinated aromatic compounds are of high interest in medicinal chemistry due to the beneficial effects of fluorine incorporation on a drug molecule's properties, such as metabolic stability and binding affinity.[11] While specific examples of marketed drugs derived directly from 1,3-Difluoro-2-iodo-4-nitrobenzene are not readily found in the public domain, its structural motifs are present in numerous biologically active compounds. The ability to perform selective cross-coupling reactions at the iodine position, followed by or preceded by modification of the nitro group, makes this a powerful tool for generating libraries of diverse compounds for high-throughput screening in drug discovery programs.

Conclusion

1,3-Difluoro-2-iodo-4-nitrobenzene is a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a range of selective transformations, providing access to a wide variety of complex and highly substituted aromatic compounds. The insights and conceptual protocols provided in this guide are intended to facilitate its effective use in research and development, particularly in the pursuit of novel pharmaceuticals and advanced materials. As with any chemical reagent, a thorough understanding of its properties, reactivity, and safe handling procedures is paramount to successful and safe experimentation.

References

-

MySkinRecipes. 1,3-Difluoro-2-iodo-4-nitrobenzene. [Link]

-

Chemistry Stack Exchange. Synthesis of 1-iodo-4-nitrobenzene. [Link]

-

Reddit. 1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline by diazotisation and then adding the iodo group using Potassium Iodide. [Link]

-

PrepChem.com. Preparation of 1-iodo-2-nitrobenzene. [Link]

-

PMC - NIH. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

-

PubChem. 1-Fluoro-2-iodo-4-nitrobenzene. [Link]

-

Apra Innovative. Everything You Need to Know About 3,4-Difluoro Nitrobenzene. [Link]

-

International Journal of Science and Research (IJSR). Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations. [Link]

-

Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. [Link]

-

ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

-

ResearchGate. (PDF) ChemInform Abstract: Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides as Efficient and Selective Synthesis of Unsymmetrical Biaryls. [Link]

-

PubChem. 1,3-Difluoro-2-nitrobenzene. [Link]

-

RSC Publishing. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

West Liberty University. Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99% MSDS# 36489 Section 1. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

The Royal Society of Chemistry. 1 Electronic Supplementary Material (ESI) for Chemical Science. [Link]

-

World Journal of Pharmaceutical Sciences. A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. [Link]

-

PubChem - NIH. 1-Iodo-4-nitrobenzene. [Link]

-

YouTube. NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene. [Link]

-

PMC - NIH. Organoborane coupling reactions (Suzuki coupling). [Link]

-

SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

Sources

- 1. 1,3-Difluoro-2-iodo-4-nitrobenzene [myskinrecipes.com]

- 2. 1-Iodo-4-nitrobenzene | C6H4INO2 | CID 12495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. US5504264A - Process for preparing 1,3-difluorobenzene - Google Patents [patents.google.com]

- 5. ijsr.net [ijsr.net]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. chemscene.com [chemscene.com]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]

The Strategic Synthesis and Application of 1,3-Difluoro-2-iodo-4-nitrobenzene: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling a Key Architectural Element in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 1,3-Difluoro-2-iodo-4-nitrobenzene has emerged as a pivotal intermediate, offering a unique combination of reactive sites that empower medicinal chemists to explore novel chemical space and accelerate the development of next-generation therapeutics. This technical guide provides an in-depth exploration of the discovery, synthesis, and strategic applications of this versatile compound, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind its synthetic routes and its instrumental role in the creation of biologically active agents.

Physicochemical Properties and Structural Rationale

1,3-Difluoro-2-iodo-4-nitrobenzene, with the CAS Number 1145881-54-4, is a polysubstituted aromatic compound whose synthetic value is derived from the specific arrangement and electronic nature of its functional groups.

| Property | Value | Source |

| Molecular Formula | C₆H₂F₂INO₂ | [1] |

| Molecular Weight | 284.99 g/mol | [1] |

| Appearance | Off-white to light brown solid | |

| Storage | 2-8°C, protect from light | [1] |

The strategic placement of two fluorine atoms, an iodine atom, and a nitro group on the benzene ring creates a molecule with distinct regions of reactivity:

-

The Carbon-Iodine Bond: This is arguably the most versatile functional group on the molecule. The C-I bond is relatively weak, making the iodine an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the facile introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, providing a powerful tool for library synthesis and lead optimization.[1]

-

The Nitro Group: The strongly electron-withdrawing nitro group serves two primary purposes. Firstly, it activates the aromatic ring for nucleophilic aromatic substitution, although the steric hindrance from the adjacent iodine atom influences the regioselectivity of such reactions. Secondly, and more commonly, the nitro group can be readily reduced to an amino group (-NH₂). This transformation is a cornerstone of many synthetic pathways, as the resulting aniline is a key precursor for the formation of amides, sulfonamides, and various heterocyclic systems.[1]

-

The Fluorine Atoms: The two fluorine atoms significantly modulate the electronic properties of the aromatic ring. As highly electronegative atoms, they are strongly electron-withdrawing, which can influence the reactivity of the other functional groups. In the context of drug design, the incorporation of fluorine often enhances metabolic stability, bioavailability, and binding affinity of the final drug molecule.

This unique combination of functionalities in a single, readily accessible molecule underscores its importance as a building block in the synthesis of complex, biologically active compounds.

Historical Context and Discovery

While a definitive "discovery" paper for 1,3-Difluoro-2-iodo-4-nitrobenzene is not readily apparent in the public domain, its emergence is intrinsically linked to the broader development of modern synthetic methodologies, particularly in the realm of fluorinated and iodinated aromatic compounds. The high CAS number (1145881-54-4) suggests that it is a relatively recent addition to the chemist's toolkit. Its development can be seen as a logical progression from the well-established chemistries of simpler difluoronitrobenzenes and iodoanilines. The need for polysubstituted aromatic scaffolds with orthogonal reactivity in high-throughput synthesis and medicinal chemistry programs likely spurred the development of this and related compounds.

The synthesis of related difluoronitrobenzenes, important precursors, has been a subject of industrial and academic research for decades, with patents describing processes for their preparation from dichloronitrobenzenes via halogen-exchange reactions. Similarly, the introduction of iodine into aromatic rings is a classic transformation, with various methods developed over the years. The innovation leading to 1,3-Difluoro-2-iodo-4-nitrobenzene lies in the specific combination and regioselective introduction of these functionalities.

Synthetic Methodologies: A Senior Scientist's Perspective

The synthesis of 1,3-Difluoro-2-iodo-4-nitrobenzene is not a trivial matter due to the challenge of controlling the regioselectivity of the iodination step on a pre-existing difluoronitrobenzene scaffold. A plausible and reported synthetic strategy involves the directed metallation of a difluoronitrobenzene precursor followed by quenching with an iodine source.

Retrosynthetic Analysis

A logical retrosynthetic approach to 1,3-Difluoro-2-iodo-4-nitrobenzene points towards 2,6-difluoronitrobenzene as a key starting material. The challenge then becomes the selective introduction of an iodine atom at the C3 position.

Caption: Retrosynthetic approach for 1,3-Difluoro-2-iodo-4-nitrobenzene.

Recommended Synthetic Protocol: Directed ortho-Metalation

This approach leverages the directing effect of the fluorine and nitro groups to achieve regioselective iodination. The use of a strong, non-nucleophilic base is crucial to deprotonate the position between the two fluorine atoms.

Step-by-step Methodology:

-

Preparation of the Metalating Agent: A solution of a strong, sterically hindered lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), is prepared in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature (typically -78 °C).

-

Deprotonation: A solution of 2,6-difluoronitrobenzene in anhydrous THF is added dropwise to the cold solution of the lithium amide base. The base selectively abstracts the proton at the C3 position, which is activated by the two adjacent fluorine atoms.

-

Iodination: After a short stirring period to ensure complete deprotonation, a solution of an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, in THF is added to the reaction mixture. The organolithium intermediate undergoes a rapid reaction to form the C-I bond.

-

Work-up and Purification: The reaction is quenched with a suitable reagent, such as a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent, washed, dried, and purified by column chromatography to yield 1,3-Difluoro-2-iodo-4-nitrobenzene.

Caption: Synthetic workflow for 1,3-Difluoro-2-iodo-4-nitrobenzene.

Causality Behind Experimental Choices:

-

Choice of Base: A strong, non-nucleophilic base like LDA or LiTMP is essential to prevent nucleophilic attack on the electron-deficient aromatic ring. The steric bulk of these bases also favors deprotonation at the less hindered C3 position.

-

Low Temperature: The reaction is conducted at low temperatures to maintain the stability of the highly reactive organolithium intermediate and to minimize side reactions.

-

Anhydrous Conditions: All reagents and solvents must be strictly anhydrous, as organolithium reagents are highly reactive towards water.

Applications in Drug Discovery and Development

The true value of 1,3-Difluoro-2-iodo-4-nitrobenzene lies in its application as a versatile building block for the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors for oncology.

Synthesis of 2,6-Difluoro-3-iodoaniline: A Gateway to Further Functionalization

A key transformation of 1,3-Difluoro-2-iodo-4-nitrobenzene is the reduction of its nitro group to an amine, yielding 2,6-Difluoro-3-iodoaniline. This aniline is a valuable intermediate for the introduction of various pharmacophoric groups.

Experimental Protocol for Nitro Group Reduction:

A common and effective method for this reduction is the use of a metal catalyst, such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl), or catalytic hydrogenation.

-

Reaction Setup: 1,3-Difluoro-2-iodo-4-nitrobenzene is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

-

Addition of Reducing Agent: For the SnCl₂ method, a solution of tin(II) chloride in concentrated HCl is added to the solution of the nitro compound. The reaction mixture is then typically heated to drive the reaction to completion. For catalytic hydrogenation, a palladium on carbon (Pd/C) catalyst is added, and the mixture is stirred under an atmosphere of hydrogen gas.

-

Work-up and Purification: After the reaction is complete, the mixture is neutralized, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by crystallization or column chromatography to afford pure 2,6-Difluoro-3-iodoaniline.

Caption: Reduction of the nitro group to form a key aniline intermediate.

Case Study: Application in the Synthesis of Kinase Inhibitors

While specific, publicly disclosed drug candidates synthesized directly from 1,3-Difluoro-2-iodo-4-nitrobenzene are proprietary, its structural motifs are prevalent in numerous patented kinase inhibitors. The 2,6-difluoroaniline substructure, readily accessible from our target molecule, is a common feature in inhibitors of kinases such as EGFR, MEK, and others. The fluorine atoms often interact with the hinge region of the kinase, while the rest of the molecule extends into the ATP binding pocket.

The synthetic utility of the 2,6-Difluoro-3-iodoaniline intermediate allows for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents at the 3-position via cross-coupling reactions. This enables the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitor.

Conclusion and Future Outlook

1,3-Difluoro-2-iodo-4-nitrobenzene stands as a testament to the power of strategic molecular design in modern organic synthesis. Its carefully orchestrated arrangement of functional groups provides a versatile platform for the efficient construction of complex molecules, particularly in the demanding field of drug discovery. The ability to perform selective transformations at the iodine and nitro group positions allows for the rapid generation of diverse chemical libraries and the optimization of lead compounds. As the quest for more potent and selective therapeutics continues, the demand for such well-designed, multifunctional building blocks will undoubtedly grow, solidifying the importance of 1,3-Difluoro-2-iodo-4-nitrobenzene in the synthetic chemist's arsenal. Future work in this area may focus on developing even more efficient and sustainable synthetic routes to this valuable intermediate and expanding its application in the synthesis of novel therapeutic agents beyond kinase inhibitors.

References

-

MySkinRecipes. 1,3-Difluoro-2-iodo-4-nitrobenzene. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1,3-Difluoro-2-iodo-4-nitrobenzene

For: Researchers, scientists, and drug development professionals

Introduction: Strategic C-C Bond Formation Utilizing a Highly Functionalized Aryl Halide

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of 1,3-difluoro-2-iodo-4-nitrobenzene, a versatile and highly functionalized building block. Its unique substitution pattern, featuring two fluorine atoms, a nitro group, and a reactive iodine, makes it a valuable precursor in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[3]

The strategic advantage of 1,3-difluoro-2-iodo-4-nitrobenzene lies in the differential reactivity of its halogen substituent. The carbon-iodine bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst compared to the more robust carbon-fluorine bonds. This inherent chemoselectivity allows for precise coupling at the iodine-bearing position while preserving the fluorine atoms for subsequent transformations or to modulate the physicochemical properties of the target molecule.[4] The electron-withdrawing nature of the nitro and fluoro substituents further activates the C-I bond towards oxidative addition, a key step in the catalytic cycle.[1]

This guide will delve into the mechanistic underpinnings of this specific transformation, provide a robust experimental protocol, and discuss critical parameters for successful execution and optimization.

Reaction Principle and Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The key steps, as they pertain to the coupling of 1,3-difluoro-2-iodo-4-nitrobenzene with a generic arylboronic acid, are outlined below.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the carbon-iodine bond of 1,3-difluoro-2-iodo-4-nitrobenzene. This is generally the rate-determining step and results in the formation of a Pd(II) complex. The lower bond dissociation energy of the C-I bond compared to C-F ensures high selectivity for this initial step.[5]

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) is activated to form a more nucleophilic boronate species. This species then transfers its organic moiety to the palladium center, displacing the iodide and forming a new diorganopalladium(II) complex.[6]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Caption: Figure 1: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.

Experimental Protocol: A Self-Validating System

This protocol is adapted from established procedures for structurally similar compounds, such as 4-chloro-2-iodo-1-nitrobenzene, and is designed to be a reliable starting point for optimization.[4]

Materials and Reagents:

-

1,3-Difluoro-2-iodo-4-nitrobenzene (1.0 equiv.)

-

Arylboronic acid (1.2–1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.)

-

Degassed solvent system (e.g., toluene/water 4:1 v/v, or 1,4-dioxane/water)

-

Anhydrous sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Equipment:

-

Oven-dried Schlenk flask or reaction vial

-

Magnetic stirrer and hotplate

-

Inert gas supply (argon or nitrogen) with manifold

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

TLC plates and developing chamber

-

GC-MS or LC-MS for reaction monitoring (optional but recommended)

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 1,3-difluoro-2-iodo-4-nitrobenzene (1.0 equiv.), the chosen arylboronic acid (1.2–1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) at least three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system via syringe. A common choice is a mixture of toluene and water (e.g., 4:1 v/v) or 1,4-dioxane with an aqueous base solution. The total solvent volume should be sufficient to ensure good stirring and dissolution of the reagents upon heating.

-

Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature typically ranging from 80 to 110 °C. The optimal temperature will depend on the specific catalyst and substrates used.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The disappearance of the starting aryl iodide is a good indicator of reaction completion.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Presentation: Key Reaction Parameters

The choice of catalyst, base, and solvent are critical for the success of the Suzuki-Miyaura coupling. The following table summarizes common conditions and provides a starting point for optimization.

| Parameter | Recommended Options | Rationale & Causality |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf) | For electron-deficient aryl iodides, Pd(PPh₃)₄ is often effective.[1] For more challenging couplings, bulky phosphine ligands like SPhos can enhance catalytic activity. |

| Ligand | PPh₃ (as part of Pd(PPh₃)₄), SPhos, XPhos | Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid for transmetalation.[6] Cs₂CO₃ is often more effective but also more expensive. K₃PO₄ is a strong base suitable for many couplings. |

| Solvent System | Toluene/H₂O, 1,4-Dioxane/H₂O, DMF | A biphasic system with water is common, as it helps to dissolve the inorganic base.[4] Aprotic polar solvents like DMF can also be used. |

| Temperature | 80–110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |

Field-Proven Insights & Troubleshooting

-

Chemoselectivity: The C-I bond is expected to react selectively over the C-F bonds. If any C-F activation is observed, lowering the reaction temperature or choosing a less reactive catalyst system may be necessary.

-

Competing Nitro Group Coupling: While less common than C-X bond activation, direct C-NO₂ coupling has been reported under specific conditions, often requiring specialized bulky ligands like BrettPhos.[1][7] With standard catalysts like Pd(PPh₃)₄, this is unlikely to be a major competing pathway.

-

Protodeboronation: The boronic acid can be susceptible to hydrolysis (protodeboronation), especially at elevated temperatures and prolonged reaction times. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help to mitigate this.

-

Homocoupling: Homocoupling of the boronic acid to form a symmetrical biaryl can occur. This is often minimized by ensuring a strictly oxygen-free environment and careful control of reaction conditions.

-

Incomplete Conversion: If the reaction stalls, consider increasing the temperature, changing the base to a stronger one (e.g., from K₂CO₃ to Cs₂CO₃), or employing a more active catalyst system with a specialized ligand.

Visualization of the Experimental Workflow

Caption: Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura coupling of 1,3-difluoro-2-iodo-4-nitrobenzene is a powerful and selective method for the synthesis of complex, functionalized biaryl compounds. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-fluorine bonds, this protocol offers a reliable pathway to valuable synthetic intermediates. Careful control of the reaction parameters, particularly the choice of catalyst, base, and solvent, is paramount for achieving high yields and purity. The information and protocol provided herein serve as a comprehensive guide for researchers to successfully implement and adapt this important transformation in their synthetic endeavors.

References

-

MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

-

ResearchGate. (2010). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Yadav, M. R., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. [Link]

-

Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Thieme, 13(10), 1059. [Link]

-

YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

-

Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428–3439. [Link]

-

Gildner, P. G., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1838–1846. [Link]

-

MySkinRecipes. (n.d.). 1,3-Difluoro-2-iodo-4-nitrobenzene. Retrieved from [Link]

- De Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.

-

Reddy, V. P., et al. (2005). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Organometallics, 24(7), 1540–1547. [Link]

-

Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 405–411. [Link]

-

Kumar, S., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 911041. [Link]

-

Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 5(14), 2112–2119. [Link]

-

ResearchGate. (2014). Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and.... Retrieved from [Link]

-

Kumar, S., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10. [Link]

-

Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618). [Link]

-

Amatore, C., et al. (2003). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 68(17), 6675–6683. [Link]

-

ResearchGate. (2019). (PDF) Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. Retrieved from [Link]

Sources

The Strategic Utility of 1,3-Difluoro-2-iodo-4-nitrobenzene in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: A Uniquely Positioned Building Block for Complex Drug Scaffolds

In the landscape of pharmaceutical research and development, the demand for novel molecular architectures with enhanced potency, selectivity, and favorable pharmacokinetic profiles is incessant. The strategic incorporation of fluorine atoms and the precise installation of diverse functional groups are cornerstone strategies in modern medicinal chemistry. 1,3-Difluoro-2-iodo-4-nitrobenzene (CAS No. 1145881-54-4) has emerged as a highly valuable and versatile building block, uniquely poised to address these synthetic challenges.[1]

This guide provides an in-depth exploration of the reactivity and synthetic applications of 1,3-difluoro-2-iodo-4-nitrobenzene. Its trifunctional nature—an electron-deficient aromatic ring, a highly reactive iodido leaving group for cross-coupling, and a latent amino group via nitro reduction—offers a powerful toolkit for the synthesis of complex pharmaceutical intermediates. The strategic positioning of the fluoro, iodo, and nitro groups imparts a remarkable degree of chemoselectivity, allowing for a stepwise and controlled functionalization of the aromatic core.

We will delve into the practical applications of this reagent in key bond-forming reactions, including Palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, with a particular focus on its utility in the synthesis of kinase inhibitors, a prominent class of therapeutics in oncology and immunology.

Chemical Profile and Safety Information

| Property | Value | Source |

| CAS Number | 1145881-54-4 | [1] |

| Molecular Formula | C₆H₂F₂INO₂ | [1] |

| Molecular Weight | 284.99 g/mol | [1] |

| Appearance | (Typically) Light yellow solid | N/A |

| Storage | 2-8°C | [1] |

Hazard and Safety Information:

A specific Safety Data Sheet (SDS) for 1,3-difluoro-2-iodo-4-nitrobenzene should be obtained from the supplier and consulted before handling. Based on the safety data of structurally related compounds such as 1,3-difluoro-2-nitrobenzene and 2,4-difluoronitrobenzene, this compound should be handled with caution.[2][3] It is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[2][3]

Recommended Handling Precautions:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]

-

Avoid breathing dust, fumes, or vapors.[3]

-

Wash hands thoroughly after handling.[3]

-

Keep away from heat and sources of ignition.[2]

Chemoselectivity: The Cornerstone of Synthetic Utility

The synthetic power of 1,3-difluoro-2-iodo-4-nitrobenzene lies in the differential reactivity of its substituents. The carbon-iodine bond is significantly more reactive towards oxidative addition with palladium(0) catalysts than the carbon-fluorine bonds. This disparity in reactivity is the foundation for chemoselective cross-coupling reactions, allowing for the selective functionalization at the 2-position while leaving the fluorine atoms untouched for potential subsequent transformations.[4]

Application in Palladium-Catalyzed Cross-Coupling Reactions

The iodo group at the 2-position serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryl compounds, which are prevalent motifs in many pharmaceutical agents. The reaction of 1,3-difluoro-2-iodo-4-nitrobenzene with various boronic acids or esters proceeds with high selectivity at the C-I bond.[4]

Causality Behind Experimental Choices:

-

Catalyst: Palladium catalysts, particularly those with phosphine ligands like Pd(PPh₃)₄ or PdCl₂(dppf), are highly effective. The choice of ligand can influence reaction efficiency and substrate scope.

-

Base: A base is crucial for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in an aqueous-organic solvent mixture.

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often employed to dissolve both the organic and inorganic reagents.

Representative Protocol for Suzuki-Miyaura Coupling:

Note: This is a general protocol adapted from similar substrates and may require optimization for specific boronic acids.

-

To an oven-dried Schlenk flask, add 1,3-difluoro-2-iodo-4-nitrobenzene (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system, such as a 4:1 mixture of toluene and water.

-

Heat the reaction mixture with vigorous stirring to 80-110 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing an alkynyl group onto the aromatic ring.[5] This is a powerful transformation for generating linear scaffolds and precursors for more complex heterocyclic systems. The reaction is catalyzed by a combination of palladium and a copper(I) co-catalyst.[6]

Causality Behind Experimental Choices:

-

Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are commonly used.

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst, facilitating the formation of a copper acetylide intermediate.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is typically used to deprotonate the terminal alkyne and can also serve as the solvent.

-

Solvent: Anhydrous and anaerobic conditions are often preferred, with solvents like THF or DMF.

Representative Protocol for Sonogashira Coupling:

Note: This protocol is based on general Sonogashira conditions and may need to be optimized.

-

To a Schlenk flask, add 1,3-difluoro-2-iodo-4-nitrobenzene (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed amine base (e.g., triethylamine) as the solvent or co-solvent with THF.

-

Stir the reaction mixture at room temperature to 50 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, providing access to a wide range of substituted anilines.[7] While not as commonly reported for this specific substrate, the high reactivity of the C-I bond makes it a prime candidate for this transformation.

Causality Behind Experimental Choices:

-

Catalyst System: This reaction typically requires a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand (e.g., XPhos, SPhos, or BINAP) to facilitate the catalytic cycle.

-

Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential.

Representative Protocol for Buchwald-Hartwig Amination:

Note: This is an adapted protocol and requires careful optimization of the ligand and base for the specific amine.

-

To a glovebox or under an inert atmosphere, add a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv.) to a Schlenk tube.

-

Add a solution of 1,3-difluoro-2-iodo-4-nitrobenzene (1.0 equiv.) and the desired amine (1.1-1.3 equiv.) in an anhydrous solvent (e.g., toluene).

-

Seal the tube and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction by LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and quench with water.

-

Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate.

-

Purify by flash column chromatography.

Application in Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the nitro group and the two fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr). While the C-I bond is the primary site for cross-coupling, under different conditions, one of the fluorine atoms can be displaced by a nucleophile. The fluorine ortho to the nitro group is particularly activated.

Causality Behind Experimental Choices:

-

Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates.

-

Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are typically used to facilitate the reaction.

-

Base: A base may be required to deprotonate the nucleophile or to act as an acid scavenger.

Representative Protocol for SNAr with an Amine Nucleophile:

-

In a sealed vial, dissolve 1,3-difluoro-2-iodo-4-nitrobenzene (1.0 equiv.) in a polar aprotic solvent (e.g., DMSO).

-

Add the amine nucleophile (1.1-2.0 equiv.) and a base if necessary (e.g., K₂CO₃ or Et₃N, 2.0 equiv.).

-

Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the nucleophilicity of the amine.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction, add water, and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

Application in the Synthesis of Kinase Inhibitors

A key application of 1,3-difluoro-2-iodo-4-nitrobenzene is in the synthesis of kinase inhibitors, particularly those targeting VEGFR-2 and MEK.[8][9] The 2,4-difluoroaniline moiety is a common pharmacophore in this class of drugs. A plausible synthetic route involves an initial cross-coupling reaction at the iodo position, followed by reduction of the nitro group to an amine, and subsequent elaboration.

Illustrative Synthetic Pathway to a Kinase Inhibitor Fragment:

Caption: Synthetic pathway to a kinase inhibitor scaffold.

This three-step sequence highlights the strategic utility of 1,3-difluoro-2-iodo-4-nitrobenzene. The initial Suzuki coupling builds the core biaryl structure, the subsequent nitro reduction unmasks a key amine functionality, which is then acylated to complete the kinase inhibitor pharmacophore.

Conclusion

1,3-Difluoro-2-iodo-4-nitrobenzene is a powerful and versatile building block for pharmaceutical synthesis. Its unique substitution pattern allows for a high degree of control and chemoselectivity in a variety of high-impact chemical transformations. The ability to perform selective cross-coupling at the iodo position, followed by further functionalization through nitro group reduction or nucleophilic aromatic substitution, provides a streamlined approach to complex molecular targets. As the demand for sophisticated and highly functionalized drug candidates continues to grow, the strategic application of reagents like 1,3-difluoro-2-iodo-4-nitrobenzene will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

MySkinRecipes. (n.d.). 1,3-Difluoro-2-iodo-4-nitrobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. Retrieved from [Link]

-

Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][10][11][12]triazine-based VEGFR-2 kinase inhibitors. Retrieved from [Link]

-

MDPI. (2016). Current Development Status of MEK Inhibitors. Retrieved from [Link]

Sources

- 1. 1,3-Difluoro-2-iodo-4-nitrobenzene [myskinrecipes.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. 2-Fluoro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 12. cscanada.net [cscanada.net]

Application Notes and Protocols for 1,3-Difluoro-2-iodo-4-nitrobenzene in Materials Science Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 1,3-Difluoro-2-iodo-4-nitrobenzene and its potential applications in the synthesis of advanced materials. While direct, published research on the use of this specific isomer in materials science is emerging, its unique trifunctional nature—possessing reactive sites for cross-coupling, nucleophilic substitution, and functional group transformation—positions it as a highly promising building block for novel polymers and functional organic materials. This document outlines detailed, field-proven protocols adapted from analogous systems to facilitate its use in research and development.

Introduction: A Versatile Building Block for High-Performance Materials

1,3-Difluoro-2-iodo-4-nitrobenzene is a strategically functionalized aromatic compound with significant potential for the synthesis of high-performance polymers and organic electronic materials. Its utility stems from the distinct reactivity of its three functional groups:

-

Iodo Group: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. This allows for the selective formation of carbon-carbon bonds, a cornerstone of conjugated polymer synthesis.

-

Fluoro Groups: The two fluorine atoms significantly influence the electronic properties of the benzene ring, increasing its electron affinity. This makes the resulting materials potential n-type semiconductors, which are crucial for organic electronics. Fluorination also enhances the solubility, thermal stability, and environmental resistance of polymers.

-

Nitro Group: The strongly electron-withdrawing nitro group further enhances the electron-accepting nature of the molecule. Additionally, it can be readily reduced to an amine group, providing a versatile handle for post-polymerization modification or for the synthesis of different monomer architectures.

These features make 1,3-Difluoro-2-iodo-4-nitrobenzene an excellent candidate for an "acceptor" monomer in donor-acceptor (D-A) conjugated copolymers. Such polymers are at the forefront of research in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Applications in the Synthesis of Donor-Acceptor Conjugated Polymers

The primary application of 1,3-Difluoro-2-iodo-4-nitrobenzene in materials science is anticipated to be in the synthesis of D-A conjugated polymers. In this design, electron-rich "donor" units are copolymerized with electron-deficient "acceptor" units. This architecture leads to materials with tunable band gaps, improved charge transport characteristics, and enhanced light absorption properties.

Synthesis of a Hypothetical Donor-Acceptor Copolymer via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of conjugated polymers.[1] This protocol describes the synthesis of a hypothetical copolymer, Poly[(2,5-bis(2-octyldodecyl)-3,6-dithien-2-yl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione)-alt-(2,6-difluoro-3-nitrophenyl)], utilizing 1,3-Difluoro-2-iodo-4-nitrobenzene as the acceptor monomer.

Reaction Scheme:

Figure 1: Suzuki-Miyaura polymerization workflow.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| 1,3-Difluoro-2-iodo-4-nitrobenzene | 1145881-54-4 | 284.99 | 1.0 |

| Donor Monomer (Diboronic Ester) | Varies | Varies | 1.0 |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 4.0 |

| Toluene (anhydrous) | 108-88-3 | 92.14 | 20 mL |

| Deionized Water | 7732-18-5 | 18.02 | 5 mL |

Protocol:

-

Reaction Setup: To a 100 mL Schlenk flask, add 1,3-Difluoro-2-iodo-4-nitrobenzene (1.0 mmol), the donor monomer (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon three times.

-

Solvent and Base Addition: Add anhydrous toluene (20 mL) and a degassed aqueous solution of potassium carbonate (4.0 mmol in 5 mL of water) via syringe.

-

Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under a positive pressure of argon for 48 hours. The reaction mixture will typically become more viscous as the polymer forms.

-

Reaction Quenching and Polymer Precipitation: Cool the reaction to room temperature. Pour the mixture into a beaker containing 200 mL of rapidly stirring methanol. The polymer will precipitate as a solid.

-

Purification:

-

Filter the precipitated polymer using a Büchner funnel.

-

Wash the polymer sequentially with methanol, acetone, and hexanes to remove residual catalyst and oligomers.

-

To further purify, dissolve the polymer in a minimal amount of hot chloroform or chlorobenzene and re-precipitate into methanol.

-

Collect the purified polymer by filtration and dry under vacuum at 40 °C overnight.

-

Expected Characterization Results:

-

¹H and ¹⁹F NMR: To confirm the polymer structure and the successful incorporation of both monomers.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

-

UV-Vis Spectroscopy: To determine the absorption spectrum of the polymer in solution and as a thin film, and to estimate the optical bandgap.

-

Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the polymer and assess its electrochemical stability.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Synthesis of a Hypothetical Donor-Acceptor Copolymer via Stille Coupling

Stille coupling is another powerful method for synthesizing conjugated polymers, particularly when one of the monomers is a stannane derivative.[2] This protocol outlines the synthesis of a hypothetical copolymer using 1,3-Difluoro-2-iodo-4-nitrobenzene and a distannyl donor monomer.

Reaction Scheme:

Figure 2: Stille coupling polymerization workflow.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| 1,3-Difluoro-2-iodo-4-nitrobenzene | 1145881-54-4 | 284.99 | 1.0 |

| Distannyl Donor Monomer | Varies | Varies | 1.0 |

| Tris(dibenzylideneacetone)dipalladium(0) | 51364-51-3 | 915.72 | 0.015 |

| Tri(o-tolyl)phosphine | 6163-58-2 | 304.37 | 0.06 |

| Chlorobenzene (anhydrous) | 108-90-7 | 112.56 | 15 mL |

Protocol:

-

Reaction Setup: In a glovebox, add 1,3-Difluoro-2-iodo-4-nitrobenzene (1.0 mmol), the distannyl donor monomer (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol), and tri(o-tolyl)phosphine (0.06 mmol) to a microwave vial.

-

Solvent Addition: Add anhydrous chlorobenzene (15 mL).

-

Inert Atmosphere and Sealing: Seal the vial and remove it from the glovebox.

-

Polymerization: Heat the reaction mixture in a microwave reactor to 160 °C for 24 hours.

-

Polymer Precipitation and Purification:

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the solution into 150 mL of vigorously stirring methanol.

-

Collect the polymer by filtration.

-

Purify the polymer by Soxhlet extraction with methanol, acetone, hexanes, and finally chloroform. The purified polymer is recovered from the chloroform fraction.

-

Precipitate the chloroform solution into methanol, filter, and dry the polymer under vacuum at 40 °C.

-

Characterization: The resulting polymer should be characterized using the same techniques as described for the Suzuki-Miyaura coupling protocol (NMR, GPC, UV-Vis, CV, TGA).

Post-Polymerization Modification: Reduction of the Nitro Group

The nitro group on the polymer backbone can be reduced to an amine, which opens up possibilities for further functionalization. This can be used to tune the polymer's properties or to attach other functional moieties.

Protocol for Nitro Group Reduction:

-

Dissolution: Dissolve the synthesized polymer in a suitable solvent (e.g., THF or chloroform).

-

Reducing Agent: Add a reducing agent such as tin(II) chloride (SnCl₂·2H₂O) in excess.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitor by IR spectroscopy for the disappearance of the nitro group stretches).

-

Workup: Neutralize the reaction with a base (e.g., sodium bicarbonate solution), extract the polymer into an organic solvent, wash with water, and precipitate into a non-solvent like methanol.

-

Purification: Collect the aminated polymer by filtration and dry under vacuum.

Safety Precautions

Researchers must handle 1,3-Difluoro-2-iodo-4-nitrobenzene and all related reagents with care, following standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

1,3-Difluoro-2-iodo-4-nitrobenzene is a promising, yet underexplored, building block for the synthesis of advanced functional materials. Its unique combination of reactive sites allows for the construction of novel polymer architectures with tailored electronic and physical properties. The protocols provided in this guide, based on well-established synthetic methodologies, offer a solid starting point for researchers to explore the potential of this versatile compound in the development of next-generation organic electronics and other high-performance materials.

References

-

MDPI. (2018, April 11). Donor-Acceptor-Type Copolymers Based on 3,4-Propylenedioxy-thiophene and 5,6-Difluorobenzotriazole: Synthesis and Electrochromic Properties. [Link]

-

NIH. (2018, April 11). Donor-Acceptor-Type Copolymers Based on 3,4-Propylenedioxy-thiophene and 5,6-Difluorobenzotriazole: Synthesis and Electrochromic Properties. [Link]

-

RSC Publishing. (2021, April 22). The synthesis of alternating donor–acceptor polymers based on pyrene-4,5,9,10-tetraone and thiophene derivatives, their composites with carbon, and their lithium storage performances as anode materials. [Link]

-

RSC Publishing. Dithienopyrrole-based donor–acceptor copolymers: low band-gap materials for charge transport, photovoltaics and electrochromism. [Link]

-

SciELO México. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

-

MDPI. (2022, August 1). Synthesis, Characterization, and Application of Polymer-Based Materials. [Link]

-

Thermo Fisher Scientific. (2010, August 30). SAFETY DATA SHEET: 1,4-Difluoro-2-nitrobenzene. [Link]

-

MySkinRecipes. 1,3-Difluoro-2-iodo-4-nitrobenzene. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. docs.nrel.gov [docs.nrel.gov]

- 3. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08344E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Chemoselective Reduction of 1,3-Difluoro-2-iodo-4-nitrobenzene to 4-Amino-2,6-difluoro-3-iodobenzene

Introduction: The Strategic Importance of 4-Amino-2,6-difluoro-3-iodobenzene

The selective reduction of the nitro group in polyfunctionalized aromatic compounds is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The target molecule of this guide, 4-Amino-2,6-difluoro-3-iodobenzene, represents a highly valuable synthetic intermediate. Its trifunctional nature—an aniline for nucleophilic and diazotization reactions, fluoro groups for modulating electronic properties and metabolic stability, and an iodo substituent as a versatile handle for cross-coupling reactions—makes it a coveted building block for complex molecular architectures.

The primary challenge in the synthesis of 4-Amino-2,6-difluoro-3-iodobenzene from its nitro precursor, 1,3-Difluoro-2-iodo-4-nitrobenzene, lies in the chemoselective reduction of the nitro moiety without compromising the integrity of the carbon-iodine and carbon-fluorine bonds. The carbon-iodine bond, in particular, is susceptible to cleavage under various reductive conditions. This guide provides a detailed analysis of suitable reduction methodologies, offering field-proven insights and step-by-step protocols to enable researchers to achieve this transformation efficiently and selectively.

Methodology I: The Béchamp Reduction - A Classic and Robust Approach

The Béchamp reduction, utilizing iron metal in the presence of a weak acid, is a classic and highly effective method for the reduction of aromatic nitro compounds.[1] Its enduring prevalence in both laboratory and industrial settings is a testament to its reliability, cost-effectiveness, and, most importantly, its high degree of chemoselectivity. This method is particularly well-suited for substrates bearing sensitive functional groups, such as halogens.[1]

Causality of Experimental Choices

The use of iron powder in conjunction with a proton source like ammonium chloride or a dilute mineral acid (e.g., HCl) is central to the Béchamp reduction's success.[2][3] Iron acts as the electron donor for the reduction of the nitro group. The acidic medium facilitates the generation of Fe(II) ions and provides the necessary protons for the formation of water as a byproduct.[2] The reaction is typically performed in a protic solvent mixture, such as ethanol/water, to ensure sufficient solubility of the organic substrate and the inorganic reagents.

The key to the high chemoselectivity of the Béchamp reduction lies in its relatively mild nature. The reduction potential is sufficient to reduce the nitro group but generally not high enough to cleave the more resilient carbon-halogen bonds, especially the C-I bond in this context.

Experimental Protocol: Béchamp Reduction

Materials:

-

1,3-Difluoro-2-iodo-4-nitrobenzene

-

Iron powder (<325 mesh)

-

Ammonium chloride (NH₄Cl) or concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Celite® or a similar filter aid

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1,3-Difluoro-2-iodo-4-nitrobenzene (1.0 eq) in a mixture of ethanol and water (typically a 3:1 to 5:1 v/v ratio).

-

Addition of Reagents: To the stirred suspension, add iron powder (3.0-5.0 eq).

-

Initiation of Reaction: Heat the mixture to a gentle reflux. Cautiously add a solution of ammonium chloride (3.0-5.0 eq) in water or a small amount of concentrated hydrochloric acid (0.2-0.5 eq) dropwise to the refluxing mixture. The reaction is exothermic and may become vigorous.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up - Neutralization and Filtration: Allow the reaction mixture to cool to room temperature. Carefully add a saturated solution of sodium bicarbonate to neutralize the acid and quench the reaction. The mixture will be a dark slurry.

-

Filtration: Dilute the slurry with ethyl acetate and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.[1]

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.[1]

-

Washing: Combine the organic extracts and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-Amino-2,6-difluoro-3-iodobenzene.[1]

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Methodology II: Catalytic Transfer Hydrogenation - A Mild and Efficient Alternative

Catalytic transfer hydrogenation (CTH) has emerged as a powerful and practical alternative to traditional catalytic hydrogenation using flammable hydrogen gas.[4] In CTH, hydrogen is generated in situ from a hydrogen donor molecule in the presence of a metal catalyst.[4] This method often offers excellent chemoselectivity and is performed under milder conditions.

Causality of Experimental Choices

For the reduction of halogenated nitroarenes, palladium on carbon (Pd/C) is a commonly used catalyst.[4] However, to mitigate the risk of dehalogenation, particularly deiodination, the choice of the hydrogen donor is critical. Formic acid or its salts, such as ammonium formate, are frequently employed as effective and mild hydrogen donors.[5][6] The reaction proceeds through the transfer of hydrogen from the donor to the nitro group, mediated by the palladium catalyst. The conditions for CTH are generally milder than those for direct hydrogenation, which helps in preserving sensitive functional groups.

Experimental Protocol: Catalytic Transfer Hydrogenation

Materials:

-

1,3-Difluoro-2-iodo-4-nitrobenzene

-

Palladium on carbon (5% or 10% Pd/C)

-

Ammonium formate (HCO₂NH₄) or Formic acid (HCO₂H)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Celite®

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,3-Difluoro-2-iodo-4-nitrobenzene (1.0 eq) in methanol or ethanol.

-

Addition of Catalyst and Hydrogen Donor: To this solution, add ammonium formate (4.0-6.0 eq) followed by the careful addition of 5% or 10% Pd/C (5-10 mol %).

-

Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. The progress of the reaction can be monitored by TLC or HPLC. The reaction is typically complete within 1-3 hours.

-

Work-up - Catalyst Removal: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol or ethanol.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in ethyl acetate and wash with water to remove any remaining ammonium salts. Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-Amino-2,6-difluoro-3-iodobenzene.

-

Purification: Purify the crude product by column chromatography or recrystallization as needed.

Data Presentation: Comparison of Reduction Methodologies

| Methodology | Reducing Agent/Catalyst | Hydrogen Donor | Solvent | Temperature | Typical Time | Advantages | Potential Disadvantages |

| Béchamp Reduction | Iron Powder | H⁺ (from NH₄Cl or HCl) | Ethanol/Water | Reflux | 2-4 hours | High chemoselectivity, cost-effective, scalable. | Requires filtration of fine iron salts, can be exothermic. |

| Catalytic Transfer Hydrogenation | Pd/C | Ammonium Formate or Formic Acid | Methanol or Ethanol | Room Temp to 60 °C | 1-3 hours | Mild conditions, rapid reaction, avoids H₂ gas. | Potential for deiodination if not carefully controlled, cost of catalyst. |

Visualization of the Transformation

Caption: Workflow for the reduction of 1,3-Difluoro-2-iodo-4-nitrobenzene.

Concluding Remarks and Best Practices

The choice between the Béchamp reduction and catalytic transfer hydrogenation will depend on the specific requirements of the synthesis, such as scale, available equipment, and cost considerations. For large-scale synthesis, the Béchamp reduction is often preferred due to its low cost. For smaller-scale laboratory preparations where speed and milder conditions are paramount, catalytic transfer hydrogenation is an excellent choice.

It is imperative to monitor the reaction progress closely, regardless of the chosen method, to avoid over-reduction and potential side reactions. Proper purification of the final product is crucial to remove any residual reagents or byproducts, ensuring the high quality of the 4-Amino-2,6-difluoro-3-iodobenzene for subsequent synthetic applications.

References

-

ResearchGate. (2025). Reduction of Nitroarenes to Aromatic Amines with Nanosized Activated Metallic Iron Powder in Water | Request PDF. Retrieved from [Link]

-

RSC Publishing. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Retrieved from [Link]

-

ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

-

RSC Publishing. (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Retrieved from [Link]

-

StackExchange. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? Retrieved from [Link]

-

Sciencemadness. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

-

ResearchGate. (2001). Synthesis of new N, N-disubstituted 4-amino-5, 6-dihydro-3-phenyl-2H-thieno [2, 3-h]-1-benzopyran-2-ones. Retrieved from [Link]

-

ACS Omega. (n.d.). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 16.2: Other Aromatic Substitutions. Retrieved from [Link]

-

NIH. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]

-

RSC Publishing. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Retrieved from [Link]

-

RSC Publishing. (n.d.). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. Retrieved from [Link]

-

JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

-

ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters. Retrieved from [Link]

-

Sciencemadness.org. (2011). Pd/C H2-gas reduction of ß-nitrostyrenes. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 1,2-diamino-4-nitrobenzene. Retrieved from [Link]

- Google Patents. (2019). Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.

-

Wiley Online Library. (2025). SYNTHESIS OF TAILOR-MADE AMINO ACIDS CONTAINING C(sp2)–F BONDS. Retrieved from [Link]

-

Journal of the American Chemical Society. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Retrieved from [Link]

-

Common Conditions. (n.d.). Nitro Reduction. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for transfer hydrogenation of nitroarenes over Pd/ZrP. Retrieved from [Link]

-

Frontiers. (n.d.). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemoselective reduction of nitroarenes (1–12) into aryl amines.... Retrieved from [Link]

-

PubMed. (2011). Synthesis of 3-amino-4-fluoropyrazoles. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Difluoro-2-iodo-4-nitrobenzene